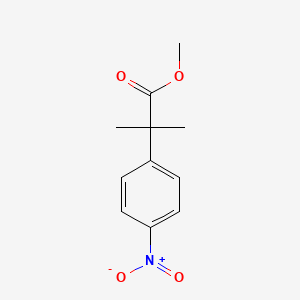

Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIFLIPJUZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate typically involves the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Reduction: 2-methyl-2-(4-aminophenyl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Methyl 2-methyl-2-(4-nitrophenyl)propanoate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that exhibit varied functionalities, making it a valuable building block in organic chemistry.

2. Biological Activity

- The compound has been investigated for its potential antimicrobial properties. Research indicates that it may interact with specific biological targets, leading to the formation of reactive intermediates through bioreduction of the nitro group. This property opens avenues for further studies into its efficacy as an antimicrobial agent.

3. Pharmaceutical Development

- Due to its structural characteristics, this compound is explored in drug development contexts. Its derivatives have shown promise in various pharmacological activities, including antiviral and anticancer effects. The ability to modify the compound's structure allows researchers to tailor its biological activity for therapeutic purposes.

4. Specialty Chemicals Production

- In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial activity of this compound demonstrated its effectiveness against certain bacterial strains. The mechanism involved bioreduction processes that enhance its reactivity within biological systems, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development

Research has highlighted the compound's potential in synthesizing indole derivatives, which are known for their diverse biological activities such as anti-inflammatory and anticancer effects. The synthetic pathways involving this compound have been optimized to improve yields and facilitate the screening of these derivatives for pharmacological applications.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The ester group can also be hydrolyzed to release the corresponding acid, which may exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Electronic and Steric Effects

Nitro Group Position :

- The para-nitro group in 59115-08-1 enhances electron-withdrawing effects, stabilizing the ester carbonyl and directing electrophilic substitution reactions . In contrast, the meta-nitro isomer (138564-24-6) exhibits reduced resonance stabilization, altering reactivity in nucleophilic additions .

- The 2,4-dinitro derivative (1042973-63-6) shows heightened reactivity in SNAr (nucleophilic aromatic substitution) due to dual electron-withdrawing groups .

- Steric Hindrance: The geminal methyl groups in 59115-08-1 introduce steric bulk, reducing rotational freedom and affecting crystal packing. This is evident in its crystalline derivatives, which show distinct hydrogen-bonding patterns compared to non-methylated analogs .

Spectral and Physical Properties

Table 2: NMR Data Comparison

- Solubility: The geminal methyl groups in 59115-08-1 reduce polarity, enhancing solubility in non-polar solvents (e.g., hexane) compared to the more polar diethyl malonate analog (10565-13-6) .

Biological Activity

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS No. 59115-08-1) is an organic compound with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Effects : Derivatives of this compound have been explored for their anti-inflammatory properties, which may have therapeutic implications in treating inflammatory diseases.

- Potential Drug Development : The structural features of this compound position it as a promising lead compound in drug formulation due to its unique chemical reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets within biological systems:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Ester Hydrolysis : The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets, enhancing its pharmacological profile .

Research Findings and Case Studies

Several studies have highlighted the potential applications and biological activities of this compound:

-

Antimicrobial Activity :

- A study indicated that derivatives of this compound showed significant antimicrobial activity against various pathogens. The nitro group was essential for this activity, suggesting that modifications to the structure could enhance efficacy.

-

Anti-inflammatory Studies :

- Research exploring the anti-inflammatory properties of related compounds has shown promising results. For instance, derivatives containing the 4-nitrophenyl moiety demonstrated inhibition of pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .

-

Synthesis and Structure-Activity Relationship (SAR) :

- Investigations into the synthesis of this compound revealed that variations in substituents significantly influenced biological activity. For example, changing the position of the nitro group affected both antimicrobial and anti-inflammatory properties, emphasizing the importance of structural modifications in drug design .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-methyl-2-(2-nitrophenyl)propanoate | C12H15NO4 | Similar structure but lacks one carbon atom |

| Methyl 3-methyl-3-(3-nitrophenyl)propanoate | C11H13NO4 | Different position of the nitro group |

| Methyl 4-methyl-4-(4-nitrophenyl)butanoate | C12H17NO4 | Longer carbon chain; potential for different uses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyl-2-(4-nitrophenyl)propanoate, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol using sulfuric acid as a catalyst under reflux (60–80°C, 6–8 hours) . Alternative routes may employ nucleophilic substitution of 4-nitrobenzyl halides with methyl 2-methylpropanoate derivatives. Yield optimization (70–85%) depends on stoichiometric ratios (acid:methanol = 1:3) and catalyst concentration (5–10% w/w). Purity (>95%) is achieved via vacuum distillation or recrystallization from ethanol. Contaminants like unreacted acid or nitrophenyl byproducts are monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Contaminants |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 78 | 96 | Residual acid, methanol |

| Nucleophilic substitution | K₂CO₃ | 65 | 89 | Halide salts, nitro isomers |

Q. How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?

- Answer : Single-crystal X-ray diffraction (SHELX suite ) confirms the ester and nitro group orientations, with torsion angles (C-O-C=O) typically <10°. Discrepancies in nitro group planarity (e.g., deviations >5°) may indicate steric strain from the methyl substituent . Spectroscopic validation includes:

- ¹H NMR : Methyl ester protons at δ 3.65–3.75 ppm; aromatic protons (4-nitrophenyl) as a doublet at δ 8.10–8.30 ppm .

- IR : Strong C=O ester stretch at 1725 cm⁻¹; asymmetric NO₂ stretch at 1520 cm⁻¹ .

Advanced Research Questions

Q. How does the nitro group’s para position influence reactivity in reduction and hydrolysis reactions?

- Answer : The para-nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with hydroxide or amines) at the meta position due to resonance stabilization of intermediates . Reduction with H₂/Pd-C yields 4-aminophenyl derivatives (95% conversion), whereas Fe/HCl produces mixed nitroso intermediates (60% yield). Hydrolysis under basic conditions (NaOH/EtOH, 70°C) cleaves the ester to 2-methyl-2-(4-nitrophenyl)propanoic acid (85% yield), while acidic hydrolysis (H₂SO₄) risks denitration .

Table 2: Reaction Outcomes Under Different Conditions

| Reaction | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd-C, EtOH | Methyl 2-methyl-2-(4-aminophenyl)propanoate | 95 |

| Basic Hydrolysis | 1M NaOH, 70°C, 2h | 2-Methyl-2-(4-nitrophenyl)propanoic acid | 85 |

Q. What experimental strategies address contradictions in kinetic data for ester hydrolysis under varying pH?

- Answer : Conflicting rate constants (e.g., pH 7 vs. pH 12) arise from competing mechanisms: acid-catalyzed (protonation of ester carbonyl) vs. base-mediated (nucleophilic attack by OH⁻). Use stopped-flow UV-Vis spectroscopy to track absorbance changes at 260 nm (nitrophenyl group) across pH 2–14. Apparent rate constants (kₐₚₚ) derived from pseudo-first-order kinetics reveal a biphasic profile, with a transition at pH 10.5 due to solvent-assisted proton transfer .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactivity assays for nitroaromatic esters?

- Answer : SAR analysis of analogs (e.g., ortho-nitro vs. para-nitro isomers) identifies the para-nitro group as critical for π-π stacking with enzyme active sites (e.g., cytochrome P450). For anti-inflammatory assays:

- In vitro : Measure inhibition of IL-6 in LPS-stimulated THP-1 macrophages (IC₅₀ values via ELISA) .

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina; para-nitro groups show higher affinity (ΔG = −9.2 kcal/mol) than methyl substituents .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers from ) with computational models (DFT at B3LYP/6-31G* level) to resolve bond-length discrepancies >0.02 Å.

- Contradiction Resolution : Replicate conflicting kinetic studies under standardized conditions (e.g., 25°C, ionic strength 0.1M) to isolate pH effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.